propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic heterocyclic core fused with a thiazine ring. Its structure includes a 4-methylphenyl group at the 6-position, a methyl group at the 8-position, and a propan-2-yl ester at the 7-carboxylate position. While direct synthesis data for this compound are absent in the provided evidence, analogs such as benzyl and ethyl esters with similar frameworks (e.g., 4-chlorophenyl or 4-fluorophenyl substituents) suggest a shared synthetic pathway involving cyclization and esterification .
The compound’s molecular formula is inferred as C₂₂H₂₃N₂O₃S (molecular weight ~425), based on structural similarities to its analogs (e.g., benzyl ester: C₂₂H₁₉ClN₂O₃S, MW 426.91 ). Its 4-methylphenyl group likely enhances lipophilicity, while the propan-2-yl ester may influence metabolic stability compared to smaller esters like methyl or ethyl.
Properties
IUPAC Name |
propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)24-18(23)16-13(4)20-19-21(15(22)9-10-25-19)17(16)14-7-5-12(3)6-8-14/h5-8,11,17H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZIYARCBROZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Thiazine Ring Formation: The next step involves the introduction of the thiazine ring. This can be achieved through a cyclization reaction involving a thiourea derivative and an appropriate halogenated compound.
Carboxylate Esterification: The final step is the esterification of the carboxylate group with isopropanol (propan-2-ol) in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic ring and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
The compound propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesis methods, biological activities, and relevant case studies.
Chemical Characteristics
The compound belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. Its structure includes a thiazine ring fused with a pyrimidine moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimido[2,1-b][1,3]thiazines exhibit promising anticancer properties. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that similar thiazine derivatives showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that thiazine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Pyrimido[2,1-b][1,3]thiazine derivatives have been evaluated for their anti-inflammatory properties. They may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammatory responses .
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor. For example, it may target specific kinases or phosphatases involved in cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications for treating diseases related to dysregulated signaling .
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of pyrimido[2,1-b][1,3]thiazine derivatives on human breast cancer cells. The findings suggested that these compounds induced apoptosis via mitochondrial pathways and significantly inhibited cell proliferation .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of similar thiazine derivatives against Klebsiella pneumoniae. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key analogs and their structural differences:
Notes:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F at the phenyl para-position) may enhance electrophilic reactivity, as seen in analogs like the 4-chlorophenyl derivative, which can act as an electrophile due to the methylthio leaving group . Ester Groups: Larger esters (e.g., benzyl, propan-2-yl) may improve membrane permeability compared to smaller esters (methyl, ethyl) .
Reactivity and Functional Group Behavior
- Methylthio Group : In analogs like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-..., the methylthio group at the 8-position acts as a leaving group, enabling electrophilic substitution or cyclization .
- Nitrile Groups: Derivatives with nitrile substituents (e.g., 4-(4-cyanophenyl)-6-oxo-...) undergo further alkylation or cyclization to form polycyclic systems .
- Ester Hydrolysis : Smaller esters (methyl, ethyl) are more prone to hydrolysis than bulky esters (benzyl, propan-2-yl), impacting metabolic stability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methylphenyl and propan-2-yl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., 4-methoxyphenyl in ).
- Stereochemistry : Enantioselective synthesis of related pyrimido-benzothiazoles (e.g., ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-...) demonstrates the importance of chirality in bioactivity .
Biological Activity
Propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. Its structural complexity and unique functional groups suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 374.5 g/mol. The IUPAC name highlights its complex structure which includes a pyrimidine core fused with a thiazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | LGXWQIXMSGMCQS-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrimidine and thiazine have shown promising results against various cancer cell lines:
- Cell Line Studies :
These findings suggest that the compound may also possess potent anticancer properties due to its structural similarities with known bioactive molecules.
The proposed mechanisms for the biological activity of pyrimidine-thiazine derivatives include:
- Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of protein kinases involved in cancer progression. For example, compounds targeting Aurora-A kinase have shown significant antiproliferative effects in vitro .
- Induction of Apoptosis : Studies indicate that certain thiazine derivatives can induce apoptosis in cancer cells through activation of caspase pathways .
Case Studies
A series of case studies have highlighted the efficacy of related compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
